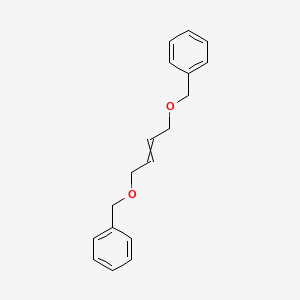

cis-1,4-Dibenzyloxy-2-butene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4-phenylmethoxybut-2-enoxymethylbenzene |

InChI |

InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2 |

InChI Key |

SHOJWWNYFPQUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural Architecture and Synthesis of cis-1,4-Dibenzyloxy-2-butene

Executive Summary

cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a pivotal C4 building block in organic synthesis, distinguished by its Z-alkene geometry and bis-benzyl ether protection.[1] It serves as a stereochemically defined scaffold for the synthesis of polyols, carbohydrates, and complex natural products. Its structural integrity—specifically the retention of the cis-configuration—is critical for diastereoselective downstream transformations such as syn-dihydroxylation and epoxidation.

This guide provides a rigorous analysis of its molecular structure, a validated "research-grade" synthesis protocol, and detailed characterization data for laboratory application.

Part 1: Molecular Architecture & Stereochemistry

Physicochemical Specifications

The molecule consists of a central but-2-ene core flanked by two benzyloxy (benzyl ether) groups.[1] The cis (Z) configuration creates a "folded" steric environment compared to the linear trans (E) isomer, influencing its reactivity in cycloadditions and metal-catalyzed coordination.

| Property | Specification |

| IUPAC Name | (((2Z)-But-2-ene-1,4-diyl)bis(oxy))bis(methylene)dibenzene |

| CAS Number | 68972-96-3 |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| Density | 1.046 g/mL (25 °C) |

| Boiling Point | 146 °C @ 0.1 mmHg |

| Refractive Index | |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene; Insoluble in H₂O |

Stereochemical Implications

The cis-geometry is the defining feature. In 1H NMR, the coupling constant (

Part 2: Validated Synthesis Protocol

Methodology: Nucleophilic Substitution (Williamson Ether Synthesis) Objective: Synthesis of cis-1,4-dibenzyloxy-2-butene from cis-2-butene-1,4-diol with >98% retention of stereochemistry.

Reaction Logic

The synthesis relies on the double deprotonation of cis-2-butene-1,4-diol followed by

-

Base Selection: Sodium Hydride (NaH) is preferred over KOH for small-to-medium scale research applications to minimize water content and hydrolysis byproducts.

-

Solvent: DMF (N,N-Dimethylformamide) is critical. As a polar aprotic solvent, it solvates the alkoxide cation (

), leaving the "naked" alkoxide anion highly nucleophilic, ensuring rapid reaction at moderate temperatures to prevent thermal isomerization.

Step-by-Step Workflow

Reagents:

-

cis-2-Butene-1,4-diol (1.0 equiv)

-

Benzyl Bromide (BnBr) (2.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (2.5 equiv)[2]

-

DMF (Anhydrous)[3]

-

TBAI (Tetrabutylammonium iodide) - Optional catalytic additive (0.05 equiv) to accelerate substitution via in situ formation of Benzyl Iodide.

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, addition funnel, and

inlet. -

Deprotonation: Suspend NaH (washed with hexanes to remove oil if high purity is required) in anhydrous DMF at 0 °C.

-

Addition 1: Add cis-2-butene-1,4-diol dropwise. Evolution of

gas will be vigorous. Stir for 30 min at 0 °C, then 30 min at RT to ensure formation of the dialkoxide. -

Addition 2: Cool back to 0 °C. Add Benzyl Bromide dropwise via the addition funnel.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Cool to 0 °C. Carefully quench with saturated

solution. -

Workup: Extract with

or EtOAc (3x). Wash combined organics with -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0

10% EtOAc in Hexanes).

Synthesis Flowchart (Graphviz)

Figure 1: Step-wise synthesis workflow via Williamson Ether Synthesis.

Part 3: Analytical Characterization (Data)

Accurate identification requires distinguishing the cis isomer from the trans byproduct. The symmetry of the molecule simplifies the NMR spectrum.

1H NMR Data (400 MHz, CDCl₃)

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| Aromatic | 7.25 – 7.38 | Multiplet | 10H | - | Phenyl ring protons |

| Vinylic | 5.75 – 5.85 | Multiplet* | 2H | ~11 Hz | |

| Benzylic | 4.50 | Singlet | 4H | - | |

| Allylic | 4.08 – 4.12 | Doublet | 4H | 6.0 Hz |

*Note: The vinylic protons may appear as a triplet or higher-order multiplet due to magnetic equivalence and long-range coupling, but the chemical shift (< 5.9 ppm) is characteristic of the cis-isomer (trans typically > 5.9 ppm).

IR Spectroscopy (Neat)

-

3020–3080 cm⁻¹: C-H stretch (Aromatic/Alkene).

-

2850–2920 cm⁻¹: C-H stretch (Aliphatic

). -

1100 cm⁻¹: C-O-C ether stretch (Strong).

-

690, 730 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).

-

1650 cm⁻¹: C=C stretch (Weak, often obscured by aromatic overtones).

Part 4: Reactivity Profile & Applications

The utility of cis-1,4-dibenzyloxy-2-butene lies in its ability to transfer its stereochemical information to products.

Key Transformations

-

Syn-Dihydroxylation (Upjohn): Treatment with

yields the meso-diol (erythritol derivative). The cis geometry dictates that the incoming hydroxyl groups add to the same face, resulting in a syn,syn relationship relative to the backbone. -

Epoxidation: Reaction with mCPBA yields the cis-epoxide.

-

Hydrogenolysis:

cleaves the benzyl ethers and reduces the alkene, yielding butane-1,4-diol. To cleave only the benzyl groups while retaining the alkene, specialized conditions (e.g.,

Reactivity Pathway Diagram (Graphviz)

Figure 2: Primary synthetic divergence pathways.

Part 5: Safety & Handling

-

Signal Word: Warning

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (

or Ar) at 2–8 °C. Benzyl ethers are generally stable, but the alkene is susceptible to slow oxidation over prolonged exposure to air.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24869082, cis-1,4-Dibenzyloxy-2-butene. Retrieved from [Link]

- Gung, B. W., et al. (2003). "Stereoselective Synthesis of Polyols." Journal of Organic Chemistry. (General reference for allylic ether synthesis logic).

Sources

A Comprehensive Technical Guide to the Synthesis of cis-1,4-Dibenzyloxy-2-butene

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of cis-1,4-dibenzyloxy-2-butene, a valuable bifunctional building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, the causality behind experimental choices, and field-proven insights into the practical execution of these methodologies. We will delve into the two most prevalent synthetic strategies, starting from either cis-1,4-butenediol or cis-1,4-dichloro-2-butene, providing detailed, step-by-step protocols. The guide is grounded in authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of cis-1,4-Dibenzyloxy-2-butene

cis-1,4-Dibenzyloxy-2-butene is a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and functionalized materials. Its structure features a central cis-configured double bond and two terminal benzyl ether functionalities. This unique arrangement offers a versatile platform for further chemical transformations. The benzyl groups serve as robust protecting groups for the primary alcohols, which can be selectively deprotected under specific conditions to reveal the diol for subsequent reactions. The cis-alkene geometry is crucial for stereospecific syntheses, such as in the construction of cyclic systems and in reactions where the spatial arrangement of substituents is critical.

The primary challenge in the synthesis of cis-1,4-dibenzyloxy-2-butene lies in maintaining the cis-stereochemistry of the double bond while efficiently introducing the bulky benzyl ether groups. This guide will explore the two most effective and commonly employed synthetic pathways to achieve this transformation with high fidelity.

Synthetic Pathways to cis-1,4-Dibenzyloxy-2-butene

The synthesis of cis-1,4-dibenzyloxy-2-butene is most effectively approached from two commercially available starting materials: cis-1,4-butenediol and cis-1,4-dichloro-2-butene. The choice between these two routes often depends on the availability of the starting material, cost considerations, and the specific requirements of the subsequent synthetic steps.

Route 1: Williamson Ether Synthesis from cis-1,4-Butenediol

This route is a classic and reliable method for the preparation of ethers. It involves the deprotonation of the hydroxyl groups of cis-1,4-butenediol to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with benzyl halide.

2.1.1. Mechanistic Rationale and Causality of Experimental Choices

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The key to a successful synthesis is the efficient formation of the dialkoxide and the subsequent nucleophilic attack on the benzyl halide.

-

Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the diol. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the sodium alkoxide and hydrogen gas, driving the reaction to completion.[3][4] The use of a less reactive base could lead to an equilibrium and incomplete reaction.

-

Choice of Solvent: An aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal for this reaction. These solvents are capable of solvating the sodium cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. They also do not participate in the reaction as a proton source.

-

Benzylating Agent: Benzyl chloride or benzyl bromide are the common electrophiles. Benzyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride, leading to faster reaction rates.

-

Temperature Control: The initial deprotonation step is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

2.1.2. Experimental Protocol: Benzylation of cis-1,4-Butenediol

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| cis-1,4-Butenediol | 88.11 | 8.81 g | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.80 g | 0.22 |

| Benzyl Bromide | 171.04 | 37.63 g (26.1 mL) | 0.22 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | - | 100 mL | - |

| Brine (Saturated Aqueous NaCl) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

cis-1,4-Butenediol (8.81 g, 0.10 mol) is dissolved in 150 mL of anhydrous THF and the solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (8.80 g of a 60% dispersion in mineral oil, 0.22 mol) is added portion-wise to the stirred solution over 30 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.

-

Benzyl bromide (37.63 g, 0.22 mol) dissolved in 100 mL of anhydrous THF is added dropwise to the reaction mixture at room temperature over 1 hour.

-

The reaction mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford cis-1,4-dibenzyloxy-2-butene as a colorless to pale yellow oil.[5]

2.1.3. Visualization of the Synthetic Workflow

Caption: Workflow for the Williamson Ether Synthesis of cis-1,4-Dibenzyloxy-2-butene.

Route 2: Nucleophilic Substitution of cis-1,4-Dichloro-2-butene

This alternative route utilizes the reactivity of the allylic chlorides in cis-1,4-dichloro-2-butene towards nucleophilic substitution by a benzyl alkoxide. This method can be particularly advantageous if the dichlorobutene starting material is more readily available or cost-effective.

2.2.1. Mechanistic Rationale and the Role of Phase-Transfer Catalysis

The reaction proceeds via a double SN2 displacement of the chloride leaving groups by the benzyl alkoxide nucleophile. A significant improvement in the efficiency of this reaction can be achieved through the use of a phase-transfer catalyst (PTC).[6][7]

-

Nucleophile Generation: The benzyl alkoxide is typically generated in situ by reacting benzyl alcohol with a strong base like sodium hydroxide or potassium hydroxide.

-

Phase-Transfer Catalysis (PTC): The reaction is often carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base and alkoxide). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is employed to transport the alkoxide anion from the aqueous phase to the organic phase where the cis-1,4-dichloro-2-butene is dissolved.[6][7] This overcomes the insolubility of the ionic nucleophile in the organic solvent, dramatically accelerating the reaction rate.

-

Solvent Choice: A non-polar organic solvent like toluene or dichloromethane is typically used to dissolve the dichlorobutene.

-

Temperature: The reaction is usually conducted at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate.

2.2.2. Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| cis-1,4-Dichloro-2-butene | 124.99 | 12.50 g | 0.10 |

| Benzyl Alcohol | 108.14 | 23.80 g (22.8 mL) | 0.22 |

| Sodium Hydroxide (NaOH) | 40.00 | 9.60 g | 0.24 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 |

| Toluene | - | 200 mL | - |

| Water | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |

Procedure:

-

A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with benzyl alcohol (23.80 g, 0.22 mol), sodium hydroxide (9.60 g, 0.24 mol), and water (100 mL). The mixture is stirred until the sodium hydroxide is completely dissolved.

-

Tetrabutylammonium bromide (3.22 g, 0.01 mol) is added to the flask, followed by a solution of cis-1,4-dichloro-2-butene (12.50 g, 0.10 mol) in 200 mL of toluene.

-

The biphasic mixture is heated to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and the layers are separated in a separatory funnel.

-

The aqueous layer is extracted with toluene (2 x 50 mL).

-

The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield cis-1,4-dibenzyloxy-2-butene.

2.2.3. Visualization of the Synthetic Pathway

Caption: Pathway for the Phase-Transfer Catalyzed Synthesis of cis-1,4-Dibenzyloxy-2-butene.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C18H20O2 | [8] |

| Molecular Weight | 268.35 g/mol | [8] |

| Appearance | Colorless to pale yellow oil | [8] |

| Boiling Point | 146 °C at 0.1 mmHg | [8] |

| Density | 1.046 g/mL at 25 °C | [8] |

| Refractive Index (n20D) | 1.551 | [8] |

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum provides key information about the proton environment in the molecule.[1][9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 10H | Aromatic protons (C6H5) |

| 5.80-5.90 | m | 2H | Olefinic protons (-CH=CH-) |

| 4.55 | s | 4H | Benzyl protons (-O-CH2-Ph) |

| 4.10 | d | 4H | Allylic protons (-CH2-O-) |

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum confirms the carbon framework of the molecule.[9][11][12]

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Quaternary aromatic carbon (C-ipso) |

| 129.5 | Olefinic carbons (-CH=CH-) |

| 128.4 | Aromatic carbons (C-ortho, C-meta) |

| 127.7 | Aromatic carbon (C-para) |

| 72.0 | Benzyl carbon (-O-CH2-Ph) |

| 66.5 | Allylic carbons (-CH2-O-) |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.[13][14]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3030-3090 | Medium | C-H stretch (aromatic and vinylic) |

| 2850-2930 | Medium | C-H stretch (aliphatic) |

| 1650-1670 | Weak | C=C stretch (cis-alkene) |

| 1450-1495 | Medium | C=C stretch (aromatic) |

| 1090-1120 | Strong | C-O-C stretch (ether) |

| 690-770 | Strong | C-H bend (monosubstituted benzene) |

Purification and Handling

Purification of cis-1,4-dibenzyloxy-2-butene is typically achieved by column chromatography on silica gel.[2][5][15] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from non-polar impurities and any unreacted starting materials or by-products.

The product should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

The synthesis of cis-1,4-dibenzyloxy-2-butene can be reliably achieved through two primary synthetic routes starting from either cis-1,4-butenediol or cis-1,4-dichloro-2-butene. The Williamson ether synthesis from the diol offers a classic and high-yielding approach, while the nucleophilic substitution of the dichlorobutene, particularly when enhanced by phase-transfer catalysis, provides an efficient alternative. The choice of method will depend on various factors including cost, availability of starting materials, and scale of the reaction. This guide has provided detailed, scientifically-grounded protocols and an in-depth understanding of the chemical principles governing these transformations, empowering researchers to confidently synthesize this valuable chemical intermediate.

References

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Organic Syntheses. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

PubChemLite. Cis-1,4-dibenzyloxy-2-butene (C18H20O2). [Link]

-

MDPI. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. [Link]

-

Bumi Publikasi Nusantara. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]

-

University of Padua. Analysis of a chromatographic purification process: an experimental and modelling combined approach. [Link]

-

Wiley-VCH. 1 Supporting Information: 1-Silyl-1-boryl-2-alkenes: Novel Class of Reagents for Stereodivergent Allylation Leading to 4-Oxy-(E). [Link]

-

University College Dublin. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. [Link]

-

Royal Society of Chemistry. Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones. [Link]

-

National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

OMICS International. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. [Link]

-

Wiley-VCH. Continuous Flow Preparation of Benzylic Sodium Organometallics. [Link]

-

Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]

-

Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

- Google Patents.

-

MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. cis-1,4-二苄氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 14. surfacesciencewestern.com [surfacesciencewestern.com]

- 15. iris.polito.it [iris.polito.it]

synthesis of cis-1,4-Dibenzyloxy-2-butene from cis-2-butene-1,4-diol

An In-depth Technical Guide for the Synthesis of cis-1,4-Dibenzyloxy-2-butene from cis-2-butene-1,4-diol

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of cis-1,4-dibenzyloxy-2-butene, a valuable bifunctional building block in organic synthesis. The synthesis is achieved through the dibenzylation of cis-2-butene-1,4-diol via the Williamson ether synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure with integrated causality-based explanations, outlines critical safety protocols, and presents a systematic approach to product purification and characterization. The guide is intended for researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for preparing this key intermediate.

Introduction: Strategic Importance and Synthetic Approach

cis-2-butene-1,4-diol is a versatile C4 building block, notable for its stereodefined double bond and two primary allylic hydroxyl groups.[1][2][3] Its derivatives are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals like the antiviral agent oxetanocin A and various agrochemicals.[1][4] Protecting the diol's hydroxyl groups is a common and critical step to enable further selective transformations at the double bond or in subsequent synthetic stages.

The benzylation of alcohols to form benzyl ethers is a robust and widely used protecting group strategy due to the benzyl group's stability under a variety of reaction conditions and its facile removal via hydrogenolysis. The target molecule, cis-1,4-dibenzyloxy-2-butene, retains the crucial cis-alkene geometry while transforming the reactive hydroxyl moieties into stable benzyl ethers.

The chosen synthetic route is the Williamson ether synthesis, a classic yet highly effective method for forming ethers.[5][6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7][8] The core of this process involves the deprotonation of the alcohol (cis-2-butene-1,4-diol) with a strong, non-nucleophilic base to generate a potent alkoxide nucleophile. This alkoxide then displaces a halide from a primary alkyl halide (benzyl bromide) to form the desired ether linkage.

The Williamson Ether Synthesis: Mechanistic Breakdown

The synthesis proceeds in two distinct, sequential SN2 reactions.

-

Deprotonation: Sodium hydride (NaH), a strong and irreversible base, is employed to abstract the acidic protons from both hydroxyl groups of cis-2-butene-1,4-diol. This occurs in a stepwise manner, forming a disodium alkoxide intermediate. The reaction is driven to completion by the evolution of hydrogen gas (H₂), an inert byproduct that escapes the reaction system. The use of an aprotic solvent like anhydrous tetrahydrofuran (THF) is critical to prevent the quenching of the highly reactive sodium hydride.

-

Nucleophilic Attack: The resulting dianionic alkoxide is a powerful nucleophile. It sequentially attacks the electrophilic benzylic carbon of two molecules of benzyl bromide. The bromide ion, being a good leaving group, is displaced in a concerted SN2 fashion, forming the two C-O ether bonds. As this is an SN2 reaction, it is most efficient with primary halides like benzyl bromide, which minimizes competing elimination reactions.[6][7]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step procedure for the synthesis. The quantities provided are for a representative laboratory scale; adjustments can be made as needed.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. | Notes |

| cis-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 5.00 g | 56.7 | 1.0 | Starting material. Ensure >95% purity.[9] |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 5.22 g | 130.4 | 2.3 | Handle with extreme care under inert gas.[10] |

| Benzyl Bromide | C₇H₇Br | 171.04 | 21.4 g (14.7 mL) | 125.1 | 2.2 | Lachrymator. Handle in a fume hood.[11][12] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 250 mL | - | - | Solvent. Must be dry. |

| Saturated NH₄Cl (aq) | NH₄Cl | - | 100 mL | - | - | For quenching the reaction. |

| Ethyl Acetate | C₄H₈O₂ | - | 300 mL | - | - | Extraction solvent. |

| Brine (Saturated NaCl aq) | NaCl | - | 100 mL | - | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~20 g | - | - | Drying agent. |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

Heating mantle with temperature controller

-

250 mL dropping funnel

-

Condenser

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Silica gel for chromatography

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of cis-1,4-dibenzyloxy-2-butene.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): Assemble the 500 mL three-neck flask, fitted with a magnetic stir bar, a condenser, a dropping funnel, and a gas inlet connected to a nitrogen or argon line. Ensure all glassware is thoroughly dried.

-

Addition of Base: Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil, 5.22 g) to the reaction flask.

-

Causality: The mineral oil dispersion makes the NaH safer to handle than the pure solid.[10]

-

-

Solvent Addition and Cooling: Add 150 mL of anhydrous THF to the flask via syringe or cannula. Begin stirring and cool the resulting suspension to 0°C using an ice-water bath.

-

Diol Solution Preparation: In a separate dry flask, dissolve the cis-2-butene-1,4-diol (5.00 g) in 50 mL of anhydrous THF.

-

Formation of the Alkoxide: Transfer the diol solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0°C. Vigorous bubbling (H₂ evolution) will be observed.

-

Causality: Slow, cold addition controls the exothermic deprotonation reaction and prevents dangerous temperature spikes and excessive foaming.

-

-

Alkoxide Maturation: Once the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1 hour to ensure complete formation of the disodium alkoxide.

-

Benzyl Bromide Solution Preparation: In a separate dry flask, dissolve benzyl bromide (14.7 mL) in 50 mL of anhydrous THF.

-

Benzylation: Cool the reaction mixture back down to 0°C. Transfer the benzyl bromide solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. A white precipitate (NaBr) will begin to form.

-

Causality: Cooling during the addition of the electrophile helps to manage the exothermicity of the SN2 reaction.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.

-

Quenching: The next day, cool the reaction mixture to 0°C. Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench any unreacted sodium hydride.

-

Causality: A saturated NH₄Cl solution is a mild proton source that safely neutralizes the reactive base and alkoxide without causing a violent reaction, which could occur with pure water.

-

-

Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash them with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic layer.

-

-

Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.

Safety and Hazard Management

-

Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas that can ignite spontaneously.[10][13] It is also corrosive and can cause severe burns. All operations must be conducted under a dry, inert atmosphere.[10][13] Appropriate PPE, including safety glasses, a lab coat, and nitrile gloves, is mandatory.[10][13] A Class D fire extinguisher (for combustible metals) should be available.[10]

-

Benzyl Bromide: A potent lachrymator (tear-inducing agent) and is corrosive and toxic.[11][12] It must be handled exclusively within a certified chemical fume hood.[11] Avoid inhalation and skin contact.[11][12]

-

Tetrahydrofuran (THF): Can form explosive peroxides upon prolonged storage and exposure to air. Use only peroxide-free THF. It is also highly flammable.

Characterization and Data Analysis

The purified product should be a colorless to pale yellow oil. The expected yield is typically in the range of 75-90%.

Physical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 68972-96-3 | [14] |

| Molecular Formula | C₁₈H₂₀O₂ | [14][15] |

| Molecular Weight | 268.35 g/mol | [14] |

| Boiling Point | 146 °C @ 0.1 mmHg | |

| Density | 1.046 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.551 |

NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the structure of the product. The spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic, benzylic, and vinylic/allylic protons.

-

δ ~7.35 ppm (m, 10H): Multiplet corresponding to the ten aromatic protons of the two phenyl groups.

-

δ ~5.80 ppm (t, 2H): A triplet (or more complex multiplet) for the two equivalent vinylic protons (-CH=CH-). The cis coupling should result in a characteristic pattern.

-

δ ~4.55 ppm (s, 4H): A sharp singlet for the four benzylic protons (-O-CH₂-Ph).

-

δ ~4.15 ppm (d, 4H): A doublet for the four allylic protons adjacent to the double bond (-O-CH₂-CH=).

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation.

-

δ ~138 ppm: Quaternary aromatic carbons attached to the benzylic group.

-

δ ~129-127 ppm: Aromatic CH carbons.

-

δ ~128 ppm: Vinylic carbons (-CH=CH-).

-

δ ~72 ppm: Benzylic carbons (-O-C H₂-Ph).

-

δ ~65 ppm: Allylic carbons (-O-C H₂-CH=).

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive NaH (deactivated by moisture).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use fresh, high-quality NaH.2. Thoroughly dry all glassware and use anhydrous solvent from a freshly opened bottle or a solvent purification system.3. Monitor the reaction by TLC; if starting material persists, extend the reaction time or gently heat (e.g., to 40-50 °C). |

| Incomplete Reaction (Presence of mono-benzylated product) | 1. Insufficient NaH or Benzyl Bromide.2. Poor stirring leading to a heterogeneous mixture. | 1. Ensure at least 2.2 equivalents of both base and alkylating agent are used.2. Use efficient magnetic stirring to maintain a good suspension. |

| Product is contaminated with mineral oil | Incomplete removal during workup and purification. | 1. Perform thorough aqueous workup.2. The mineral oil (a hydrocarbon) will elute very quickly during column chromatography with a hexane/ethyl acetate mobile phase. Discard these early fractions. |

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of cis-1,4-dibenzyloxy-2-butene from cis-2-butene-1,4-diol. Careful attention to anhydrous conditions and the safe handling of reactive reagents are paramount to success. The protocol described herein is a validated system, offering researchers a robust method for accessing this important synthetic intermediate. The final product's identity and purity can be unequivocally confirmed through standard spectroscopic techniques, primarily NMR.

References

- Vertex AI Search. (2020, July 15). Williamson ether synthesis.

- Halpern, M. PTC Monoetherification of a Diol?

- Sigma-Aldrich. (2011, July 11).

- Cambridge University Press. Williamson Ether Synthesis.

- Sigma-Aldrich. (2025, November 6).

- ResearchGate.

- University of California. (2012, December 14).

- Fisher Scientific. (2010, September 3).

- BenchChem.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chen, J., et al. (2005). Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H₂O₂ in the presence of carboxylic acids under solvent-free conditions. Green Chemistry.

- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

- New Jersey Department of Health. (2000, December 15). Hazard Summary: Benzyl Bromide.

- ChemicalBook. CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR spectrum.

- Sigma-Aldrich. cis-1,4-Dibenzyloxy-2-butene 95%.

- Cambridge University Press. (2020, May 12).

- Grokipedia. cis-Butene-1,4-diol.

- Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR)

- The Royal Society of Chemistry.

- YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50.

- PubChemLite. Cis-1,4-dibenzyloxy-2-butene (C18H20O2).

- ChemicalBook. (2023, October 17). The synthesis method of 2-Butene-1,4-diol.

- Organic Syntheses Procedure.

- MedchemExpress.com.

- Poon, K. W., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.

- Santa Cruz Biotechnology. cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3).

- LookChem. cis-2-Butene-1,4-Diol.

- Wikipedia. cis-Butene-1,4-diol.

- Google Patents. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol.

- Martin, W. B., Jr. (1951). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol.

- ResearchGate. (2025, August 7).

- BenchChem.

- Organic Chemistry Portal.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. lookchem.com [lookchem.com]

- 3. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. PubChemLite - Cis-1,4-dibenzyloxy-2-butene (C18H20O2) [pubchemlite.lcsb.uni.lu]

cis-1,4-Dibenzyloxy-2-butene: Molecular Architecture, Metathesis Dynamics, and Drug Development Applications

Executive Summary

cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a highly versatile, symmetrically disubstituted olefin that serves as a cornerstone reagent in advanced organic synthesis and macromolecular engineering[1]. Characterized by its precise Z-alkene geometry and robust benzyl ether protecting groups, this molecule is strategically deployed in Ring-Opening Metathesis Polymerization (ROMP) as a Chain Transfer Agent (CTA)[2]. Beyond polymer chemistry, it is a critical precursor in the stereoselective synthesis of antiviral nucleoside analogs[1] and has recently been highlighted in patent literature for the development of disulfide-based prodrug compounds[3]. This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows associated with this vital compound.

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental properties of cis-1,4-Dibenzyloxy-2-butene is essential for predicting its behavior in complex reaction matrices.

Table 1: Fundamental Physicochemical Properties

| Parameter | Specification / Value |

| Chemical Name | cis-1,4-Dibenzyloxy-2-butene |

| CAS Number | 68972-96-3 |

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.35 g/mol |

| Linear Formula | C6H5CH2OCH2CH=CHCH2OCH2C6H5 |

| Density | 1.046 g/mL at 25 °C |

| Boiling Point | 146 °C at 0.1 mmHg |

| Refractive Index | 1.551 (n20/D) |

| SMILES | [H]\C(COCc1ccccc1)=C(/[H])COCc2ccccc2 |

Data compiled from verified chemical inventories[1][4][5].

The Causality of the cis-Geometry: The cis (or Z) configuration is not merely a structural feature; it is the thermodynamic and kinetic driver for the molecule's specialized applications. In metathesis reactions, the cis-olefin presents minimal steric hindrance during the initial [2+2] cycloaddition with ruthenium alkylidene catalysts, facilitating rapid formation of the metallacyclobutane intermediate[2]. Furthermore, in small-molecule synthesis, the cis-geometry enforces a syn-facial trajectory during cycloadditions (e.g., cyclopropanation). This stereoselective restriction is an absolute requirement for establishing the correct relative stereocenters in downstream pharmaceutical targets[1].

Mechanistic Role in Ring-Opening Metathesis Polymerization (ROMP)

In macromolecular engineering, cis-1,4-Dibenzyloxy-2-butene is extensively utilized as a Chain Transfer Agent (CTA)[2]. The benzyl ether groups are robust against the Grubbs catalyst but can be easily removed post-polymerization via hydrogenolysis to yield hydroxyl-terminated telechelic polymers.

Figure 1: ROMP workflow using cis-1,4-Dibenzyloxy-2-butene as a chain transfer agent.

Protocol 1: Self-Validating ROMP Synthesis of Telechelic Polycyclooctene

Objective: Synthesize benzyl-terminated polycyclooctene (PCOE) using cis-1,4-Dibenzyloxy-2-butene to regulate molecular weight and install functional end-groups.

-

Step 1 (Preparation & Degassing): In a rigorously dried 250 mL Schlenk flask, dissolve cis-cyclooctene (monomer) in anhydrous dichloromethane (DCM). Sparge with nitrogen for 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of the highly sensitive ruthenium carbene catalyst[2].

-

Step 2 (CTA Addition): Inject cis-1,4-Dibenzyloxy-2-butene into the reaction vessel. Causality: The stoichiometric ratio of monomer to CTA directly dictates the theoretical degree of polymerization (

) via thermodynamic equilibrium. -

Step 3 (Initiation): Introduce Grubbs Catalyst (e.g., 3rd generation) dissolved in minimal DCM. Stir at room temperature. The solution will become noticeably viscous as high-molecular-weight polymer forms.

-

Step 4 (Quenching): Terminate the reaction after 2 hours by adding an excess of ethyl vinyl ether. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a metathesis-inactive Fischer carbene, halting polymerization and preventing unwanted chain scrambling.

-

Step 5 (Self-Validation Checkpoint): Precipitate the polymer in excess methanol and dry under vacuum. Analyze the product via

H NMR (600 MHz in CDCl

Strategic Applications in Antiviral Drug Development

In medicinal chemistry, cis-1,4-Dibenzyloxy-2-butene is a critical building block for synthesizing the carbocyclic cores of nucleoside analogs, such as homologs of the antiviral agent oxetanocin[1].

Figure 2: Synthesis of nucleoside analogs via stereoselective cyclopropanation.

Protocol 2: Stereoselective Synthesis of Carbocyclic Oxetanocin Homologs

Objective: Synthesize the cis-1,2-bis(hydroxymethyl)cyclopropane core for antiviral nucleoside analogs.

-

Step 1 (Cyclopropanation): React cis-1,4-Dibenzyloxy-2-butene with a carbenoid species (e.g., via the Simmons-Smith reaction using diethylzinc and diiodomethane) in anhydrous toluene at 0 °C. Causality: The cis-alkene geometry restricts the carbene addition to a single face, yielding a cis-disubstituted cyclopropane intermediate with high diastereoselectivity[1].

-

Step 2 (Isolation): Quench with saturated aqueous NH

Cl, extract with diethyl ether, and purify the benzyl-protected cyclopropane via silica gel chromatography. -

Step 3 (Deprotection): Dissolve the purified intermediate in a 1:1 mixture of methanol and ethyl acetate. Add 10% Pd/C catalyst (10 wt%) and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours. Causality: Catalytic hydrogenolysis cleanly cleaves the robust benzyl ethers without opening the highly strained cyclopropane ring.

-

Step 4 (Self-Validation Checkpoint): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo. Validation Criteria: Validate the formation of the cis-1,2-bis(hydroxymethyl)cyclopropane diol via Mass Spectrometry (observing a mass shift corresponding to the loss of two benzyl groups,

) and -

Step 5 (Nucleobase Coupling): The validated diol is subsequently activated (e.g., via tosylation) and coupled with an adenine derivative to yield the final antiviral candidate, 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine[1].

Conclusion

The utility of cis-1,4-Dibenzyloxy-2-butene extends far beyond its basic molecular weight of 268.35 g/mol [4]. Its pre-organized Z-geometry and protected terminal oxygens make it an indispensable tool for researchers. Whether controlling the molecular weight of advanced polymers via ROMP[2] or serving as the stereochemical foundation for next-generation antiviral nucleoside analogs and prodrugs[1][3], this molecule exemplifies the intersection of precise structural design and broad synthetic applicability.

References

-

Katagiri, N., et al. "Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine (a lower methylene homolog of carbocyclic oxetanocin) and related compounds." Chemical & Pharmaceutical Bulletin, 38(11), 3184-3186 (1990).[Link]

-

Roshn, et al. "Thiol-ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties." Journal of Polymer Science Supporting Information.[Link]

- Google Patents. "US20240207414A1 - Disulfide-based prodrug compound.

Sources

- 1. cis-1,4-Dibenzyloxy-2-butene 95 68972-96-3 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20240207414A1 - Disulfide-based prodrug compound - Google Patents [patents.google.com]

- 4. cis-1,4-Dibenzyloxy-2-butene , 95% , 68972-96-3 - CookeChem [cookechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

Comprehensive Spectroscopic and Synthetic Profiling of cis-1,4-Dibenzyloxy-2-butene

Executive Summary

cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a symmetrically protected diol widely utilized in advanced organic synthesis and polymer chemistry[1]. Structurally, it consists of a central cis-alkene flanked by two benzyl ether moieties. In contemporary materials science, this compound is highly valued as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) to synthesize telechelic polymers, such as functionalized polycyclooctenes[2][3].

This technical guide provides drug development professionals and synthetic chemists with a rigorously validated framework for the synthesis, isolation, and spectroscopic characterization (NMR, FT-IR, EI-MS) of cis-1,4-Dibenzyloxy-2-butene.

Physicochemical Properties

| Property | Value |

| Chemical Name | cis-1,4-Dibenzyloxy-2-butene |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol [1] |

| CAS Registry Number | 68972-96-3[1] |

| Density | 1.046 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.551[1] |

| Boiling Point | 146 °C at 0.1 mmHg[1] |

Validated Synthesis Workflow

The most efficient and scalable route to cis-1,4-Dibenzyloxy-2-butene is via a standard Williamson ether synthesis using cis-2-butene-1,4-diol and benzyl bromide.

Experimental Protocol

Reagents:

-

cis-2-Butene-1,4-diol (1.0 equiv, limiting reagent)

-

Benzyl bromide (2.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask under inert atmosphere (N₂ or Ar). Add anhydrous THF (100 mL) and NaH (2.5 equiv). Cool the suspension to 0 °C using an ice-water bath.

-

Deprotonation: Dissolve cis-2-butene-1,4-diol (1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes.

-

Causality Note: Dropwise addition at 0 °C is critical to control the exothermic deprotonation and manage the volumetric expansion of evolved H₂ gas, preventing solvent bumping and ensuring a quantitative yield of the dialkoxide intermediate.

-

-

Alkylation: Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (2.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

-

Causality Note: The alkoxide intermediate is a potent nucleophile. Warming to room temperature provides the necessary activation energy to drive the bimolecular nucleophilic substitution (Sₙ2) to completion.

-

-

Quenching (Self-Validating Safety Step): Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (50 mL).

-

Causality Note: NH₄Cl safely neutralizes unreacted NaH without excessively raising the pH, which could otherwise lead to unwanted side reactions or emulsion formation during extraction.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure target compound as a colorless oil.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow of cis-1,4-Dibenzyloxy-2-butene via etherification.

Spectroscopic Characterization

The structural integrity of cis-1,4-Dibenzyloxy-2-butene must be verified using a multi-modal spectroscopic approach. Below is the reference data and mechanistic rationale for each analytical technique[3][4][5].

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 – 7.38 | Multiplet (m) | 10H | Aromatic protons (Ar-H ) |

| 5.74 – 5.82 | Multiplet (m) | 2H | Olefinic protons (-CH =CH -) |

| 4.52 | Singlet (s) | 4H | Benzylic protons (Ph-CH ₂-O-) |

| 4.12 | Doublet (d, J ≈ 5.6 Hz) | 4H | Allylic protons (-O-CH ₂-CH=) |

Mechanistic Insight: The olefinic protons (

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 138.2 | Quaternary (Cq) | Aromatic ipso-carbon |

| 129.5 | Methine (CH) | Olefinic carbons (-C H=C H-) |

| 128.4, 127.8, 127.6 | Methine (CH) | Aromatic ortho, meta, para-carbons |

| 72.3 | Methylene (CH₂) | Benzylic carbons (Ph-C H₂-O-) |

| 65.8 | Methylene (CH₂) | Allylic carbons (-O-C H₂-CH=) |

Fourier-Transform Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3030 | Medium | sp² C-H stretch (aromatic and alkene) |

| 2855, 2920 | Medium | sp³ C-H stretch (alkane) |

| 1655 | Weak | C=C stretch (symmetrical cis-alkene) |

| 1452 | Medium | C=C aromatic ring skeletal stretch |

| 1090 | Strong | C-O-C asymmetric stretch (ether linkage) |

| 735, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mechanistic Insight: The diagnostic utility of the IR spectrum lies in a negative control: the complete absence of a broad absorption band above 3200 cm⁻¹ confirms the total consumption of the starting diol (absence of O-H stretch). The intense band at 1090 cm⁻¹ validates the formation of the ether linkages.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) provides definitive proof of the structural connectivity through predictable fragmentation pathways.

| m/z | Relative Abundance | Fragment Ion | Assignment |

| 268 | < 1% | [M]⁺ | Molecular Ion |

| 177 | ~ 15% | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 107 | ~ 40% | [C₇H₇O]⁺ | Benzyloxy cation |

| 91 | 100% | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 65 | ~ 20% | [C₅H₅]⁺ | Cyclopentadienyl cation |

Mechanistic Insight: The molecular ion ([M]⁺, m/z 268) is highly unstable under 70 eV EI conditions and is often barely visible. The spectrum is overwhelmingly dominated by the base peak at m/z 91. This occurs because the initial radical cation undergoes rapid α-cleavage to expel a highly stable, aromatic tropylium ion ([C₇H₇]⁺). The tropylium ion subsequently extrudes acetylene (C₂H₂) to form the cyclopentadienyl cation (m/z 65), a hallmark cascade for benzylated compounds.

Figure 2: Primary EI-MS fragmentation pathways yielding the m/z 91 tropylium base peak.

References

-

Neary, W. J., et al. "Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol)". Macromolecules, ACS Publications, 2024. URL: [Link]

-

Roshn, et al. "Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties". ACS Macro Letters, ACS Publications, 2023. URL: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of cis-1,4-Dibenzyloxy-2-butene

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing complex organometallic workflows, the selection and handling of specific reagents must be governed by a deep understanding of their molecular behavior. cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a highly specialized, symmetric allylic ether. In advanced synthetic workflows, it is predominantly utilized as a highly efficient Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) and cross-metathesis reactions[1].

The cis-configuration is not merely a structural trivia; it is the mechanistic driver of its utility. The steric strain inherent in the cis-alkene significantly lowers the activation energy required for coordination with transition metal alkylidenes (e.g., Grubbs catalysts), facilitating rapid metallacyclobutane formation. However, the presence of the benzyloxy ether linkages introduces specific physicochemical vulnerabilities—namely, susceptibility to auto-oxidation and high lipophilicity—which dictate stringent, self-validating safety and handling protocols[2].

Physicochemical Profiling & Hazard Assessment

To design a fail-safe handling protocol, we must first map the quantitative physical data to real-world laboratory hazards. The high boiling point (146 °C at 0.1 mmHg) indicates that under standard ambient temperature and pressure, vapor accumulation is slow[3]. However, the molecule's lipophilic nature allows it to easily bypass the lipid bilayers of human skin, necessitating specific barrier protections[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₈H₂₀O₂ | Symmetrical allylic ether; dictates stoichiometry in ROMP. |

| Molecular Weight | 268.35 g/mol | High mass contributes to low volatility at room temperature. |

| Boiling Point | 146 °C at 0.1 mmHg | Requires high vacuum for distillation; thermal degradation risk at atmospheric pressure. |

| Density | 1.046 g/mL at 25 °C | Marginally denser than water; phase separation behavior in aqueous workups. |

| Flash Point | 113 °C (Closed Cup) | Combustible (Class 10); poses a fire risk if aerosolized or exposed to high heat. |

| Refractive Index | 1.551 (n20/D) | Useful for rapid purity validation via refractometry prior to use. |

Table 2: GHS Hazard Classifications & Safety Parameters

| GHS Code | Hazard Description | Causality & Mitigation Strategy |

| H315 / H319 | Skin & Eye Irritation | Lipophilic ether penetrates biological membranes. Mitigation: Nitrile gloves (>0.11 mm) and chemical goggles. |

| H335 | Respiratory Irritation | Aerosolization during vigorous stirring/sonication irritates mucous membranes. Mitigation: ABEK respirator filters. |

| WGK 3 | High Water Hazard | Highly toxic to aquatic life due to bioaccumulation. Mitigation: Strict zero-drain disposal policy. |

Safety & Handling Protocols: A Self-Validating System

Standard operating procedures often fail because they rely on passive compliance. The following protocol is designed as a self-validating system , meaning the operator cannot proceed to the next step without confirming a physical, observable metric of safety.

Protocol 1: Reagent Preparation and Containment

-

Atmosphere Validation: Transfer the reagent bottle to a certified fume hood (minimum face velocity of 100 fpm).

-

Validation Checkpoint: Verify the hood's digital airflow monitor reads >100 fpm. If the alarm sounds, do not open the reagent.

-

-

PPE Integration: Don chemical splash goggles, a lab coat, and standard nitrile gloves. If handling outside a fume hood (e.g., during scale-up transfers), an ABEK (EN14387) respirator filter is mandatory[2].

-

Causality: ABEK filters specifically trap organic vapors (A) which can be generated if the ether is subjected to localized heating during exothermic reactions.

-

-

Inert Gas Backfill: After extracting the required volume via a gas-tight syringe, purge the headspace of the reagent bottle with ultra-high-purity (UHP) Argon or Nitrogen.

-

Validation Checkpoint: The balloon or Schlenk line bubbler must show positive pressure before sealing. This prevents atmospheric oxygen from initiating radical auto-oxidation of the allylic ether positions into explosive peroxides.

-

Fig 1. Self-validating safety and handling workflow for cis-1,4-Dibenzyloxy-2-butene.

Advanced Application: ROMP Chain Transfer Protocol

In polymer chemistry, cis-1,4-Dibenzyloxy-2-butene is utilized to control the molecular weight of polymers like polycyclooctene (PCOE) by acting as a chain transfer agent[1]. The following methodology ensures kinetic control and high end-group fidelity.

Protocol 2: ROMP of cis-Cyclooctene using cis-1,4-Dibenzyloxy-2-butene

Reference standard adapted from thiol-ene functionalization workflows[1].

-

System Degassing (Causality: Catalyst Preservation): In a 250 mL oven-dried Schlenk flask, dissolve 40 mL (0.31 mol) of cis-cyclooctene in 15 mL of anhydrous dichloromethane (DCM). Sparge the solution with UHP Nitrogen for exactly 10 minutes.

-

Validation Checkpoint: The solvent must not show any bubbling when the sparging needle is removed, and positive N₂ pressure must be maintained. Oxygen poisons the ruthenium catalyst.

-

-

CTA Addition (Causality: Molecular Weight Control): Inject 5.0 mL (0.02 mol) of cis-1,4-Dibenzyloxy-2-butene into the reaction vessel[1]. The ratio of monomer to CTA dictates the theoretical number-average molecular weight (

). -

Initiation: Rapidly inject a solution of Grubbs Catalyst (e.g., 3rd Generation) in DCM.

-

Validation Checkpoint: The solution must immediately transition from pale yellow to a deep, propagating color (often pink/purple depending on the exact catalyst derivative), indicating the formation of the active ruthenium alkylidene.

-

-

Propagation & Viscosity Monitoring: Stir at room temperature. As the polymerization proceeds, the macroscopic viscosity will increase.

-

Termination (Causality: Quenching the Carbene): Once the target viscosity is reached, inject an excess of ethyl vinyl ether.

-

Validation Checkpoint: Stir for 30 minutes. The reaction is successfully quenched when the solution color shifts from the active propagating color to a dead, yellowish-brown hue, confirming the irreversible formation of a Fischer carbene.

-

-

Kinetic Precipitation: Dilute the viscous mixture with 20 mL of DCM, then precipitate dropwise into 800 mL of vigorously stirred methanol[1].

-

Causality: Methanol is a highly polar protic solvent. The hydrophobic PCOE polymer rapidly crashes out, while the unreacted CTA, catalyst fragments, and small cyclic oligomers remain solubilized, ensuring high polymer purity.

-

Fig 2. Mechanistic workflow of ROMP utilizing cis-1,4-Dibenzyloxy-2-butene as a CTA.

Spill Management & Emergency Response

In the event of a containment failure, the primary threat is dermal exposure and environmental contamination (WGK 3)[2].

-

Immediate Isolation: Evacuate non-essential personnel. Ensure the fume hood sash is lowered to maximize face velocity and capture any aerosolized droplets.

-

Chemical Neutralization & Absorption: Do not use water initially, as the compound's density (1.046 g/mL) and lipophilicity will cause it to separate and spread[3]. Cover the spill with a high-capacity inert absorbent (e.g., diatomaceous earth or vermiculite).

-

Decontamination: Sweep the absorbed material into a hazardous waste container labeled for "Combustible Organic Waste." Wash the affected surface with a strong surfactant (soap) and water to emulsify residual ether, followed by an acetone wipe to dry the surface.

References

Sources

The Strategic Utility of cis-1,4-Dibenzyloxy-2-butene in Advanced Synthetic Chemistry and Macromolecular Engineering

Executive Summary

In the landscape of advanced organic synthesis and macromolecular engineering, cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) has evolved from a specialized protected diol into a cornerstone building block. As a Senior Application Scientist, I have observed its critical utility across two distinct paradigms: as a precision Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) and as a stereodefined precursor in the synthesis of carbocyclic nucleosides and prodrug linkers. This whitepaper deconstructs the historical context, physicochemical rationale, and self-validating protocols that make this molecule indispensable to researchers and drug development professionals.

Molecular Architecture and the Rationale for Benzyl Protection

The native, unprotected molecule—cis-2-butene-1,4-diol—is highly polar and possesses reactive hydroxyl groups that readily coordinate with and poison transition metal catalysts (such as Ruthenium-based Grubbs catalysts or Osmium tetroxide).

By masking these hydroxyls with benzyl ether groups to form cis-1,4-Dibenzyloxy-2-butene, we achieve three critical physicochemical shifts:

-

Catalyst Compatibility: The ether oxygen is sterically hindered and electronically deactivated compared to a free hydroxyl, preventing unwanted metal coordination.

-

Solubility: The addition of two phenyl rings drastically increases lipophilicity, making the molecule highly soluble in non-polar organic solvents like dichloromethane (DCM) and toluene, which are standard for ROMP and cross-metathesis.

-

Orthogonal Deprotection: The benzyl groups can be quantitatively removed post-polymerization or post-synthesis via palladium-catalyzed hydrogenolysis (Pd/C, H₂), revealing the functional hydroxyls without disturbing carbon-carbon single bonds.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 68972-96-3 |

| Linear Formula | C₆H₅CH₂OCH₂CH=CHCH₂OCH₂C₆H₅ |

| Molecular Weight | 268.35 g/mol |

| Boiling Point | 146 °C at 0.1 mmHg |

| Density | 1.046 g/mL at 25 °C |

| Refractive Index | 1.551 (n20/D) |

| Purity Standard | ≥95% (typically <5% trans-isomer) |

Data sourced from standardized commercial chemical specifications [1].

Historical Context: From Basic Diols to Advanced Nucleoside Precursors

The discovery and early application of cis-1,4-Dibenzyloxy-2-butene were driven by the need for stereochemically pure, symmetric alkenes in antiviral drug discovery. A pivotal historical milestone occurred in 1990 when Katagiri et al. utilized this compound to synthesize carbocyclic oxetanocin homologs [2]. Because the double bond is locked in the cis configuration, it served as a perfect substrate for stereoselective cyclopropanation. The resulting cyclopropane intermediate maintained the syn relationship of the benzyloxymethyl groups, which was strictly required to mimic the spatial arrangement of natural nucleosides when coupled with an adenine base.

Logical branching of cis-1,4-Dibenzyloxy-2-butene in drug discovery and synthesis.

Macromolecular Engineering: Precision ROMP

In contemporary polymer science, cis-1,4-Dibenzyloxy-2-butene is heavily utilized as a Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). When polymerizing cyclic olefins like cis-cyclooctene, the molecular weight of the resulting polycyclooctene (PCOE) will grow uncontrollably unless a CTA is introduced.

The symmetric cis-alkene of the dibenzyloxy compound undergoes cross-metathesis with the active Ruthenium-carbene at the end of the growing polymer chain. This action cleaves the active metal center from the polymer, capping both ends of the polymer chain with benzyloxy groups (telechelic polymers) and transferring the active Ruthenium carbene to a new monomer unit. Recent studies, such as those by Radzanowski et al. (2025), have leveraged this exact mechanism to synthesize linear poly(ethylene-co-vinyl alcohol) analogs with highly tuned thermal and adhesive properties [3].

Workflow of ROMP using cis-1,4-Dibenzyloxy-2-butene as a chain transfer agent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and reaction success.

Protocol A: Synthesis of Telechelic Polycyclooctene (PCOE) via ROMP

Objective: Synthesize end-capped PCOE with a controlled molecular weight using cis-1,4-Dibenzyloxy-2-butene as the CTA [3].

-

Preparation & Degassing: In a 2-neck round-bottom flask, combine cis-cyclooctene (150 mmol) and anhydrous dichloromethane (35 mL). Purge with nitrogen for 10 minutes.

-

Causality: Ruthenium carbenes are highly sensitive to oxygen. Degassing prevents premature catalyst decomposition, which would otherwise lead to a broad dispersity (Đ) and unpredictable molecular weights.

-

-

CTA Addition: Inject cis-1,4-Dibenzyloxy-2-butene (6.2 mmol) via syringe.

-

Causality: Adding the CTA before the catalyst ensures it is uniformly dispersed. This allows chain transfer to compete effectively with propagation from the first turnover, ensuring uniform telechelic end-groups.

-

-

Initiation: Dissolve Grubbs' Generation 3 catalyst (M300, 0.019 g) in 1 mL DCM and inject rapidly. Stir at room temperature for 80 minutes.

-

Termination & Isolation: Quench the reaction with ethyl vinyl ether (excess) to deactivate the Ru-carbene. Precipitate the viscous solution into 800 mL of cold methanol. Decant and dry in a vacuum oven overnight.

-

Self-Validation (End-Group Analysis): Perform ¹H NMR (CDCl₃). The validation metric is the integration ratio. The benzyloxy CTA end-group protons appear distinctly at δ = 4.0 ppm and 4.5 ppm. By integrating these against the internal polymer backbone protons (δ = 1.3 ppm), the absolute number-average molecular weight (Mₙ) can be mathematically derived without relying on relative GPC standards.

Protocol B: Osmium-Catalyzed Dihydroxylation for Prodrug Linkers

Objective: Convert the cis-alkene into a stereodefined syn-diol for use in disulfide-based prodrugs [4].

-

Reagent Assembly: To a solution of cis-1,4-Dibenzyloxy-2-butene (58.9 mmol) in a 3:1 mixture of acetone:H₂O (260 mL), add 4-methylmorpholine N-oxide (NMO, 147 mmol).

-

Causality: The biphasic acetone/water mixture ensures solubility of both the highly lipophilic organic substrate and the inorganic salts.

-

-

Catalytic Oxidation: Add K₂[OsO₂(OH)₄] (0.383 mmol). Stir at room temperature for 15 hours.

-

Causality: NMO acts as a stoichiometric co-oxidant. This allows the highly toxic and expensive Osmium to be used in purely catalytic amounts (0.0065 eq) by continuously re-oxidizing the inactive Os(VI) species back to the active Os(VIII) state.

-

-

Quenching: Pour the mixture into a saturated aqueous sodium bisulfite solution.

-

Causality: Sodium bisulfite chemically reduces any remaining volatile OsO₄ to insoluble, safe OsO₂, preventing product contamination and severe inhalation toxicity.

-

-

Self-Validation (Reaction Monitoring): The system is validated via TLC (Hexanes/Ethyl Acetate). The starting material is highly non-polar and UV-active. A successful reaction is validated by the complete disappearance of the high-R_f spot and the appearance of a highly polar, low-R_f spot (the diol). Subsequent chiral HPLC is used to confirm diastereomeric purity.

References

-

Katagiri, N., et al. (1990). Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine (a lower methylene homolog of carbocyclic oxetanocin) and related compounds. Chemical & Pharmaceutical Bulletin, 38(11), 3184-3186. Retrieved from:[Link]

-

Radzanowski, A. N., et al. (2025). Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol). Macromolecules. American Chemical Society. Retrieved from:[Link]

- Google Patents. (2024). Disulfide-based prodrug compound. US Patent App. US20240207414A1.

Technical Guide: cis-1,4-Dibenzyloxy-2-butene as a Strategic Intermediate

Executive Summary

cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) is a specialized C4 building block extensively utilized in organic synthesis for its ability to transfer cis-stereochemistry into complex molecular architectures. Unlike its trans isomer, this olefin exhibits superior reactivity in metathesis cycles and serves as a critical progenitor for meso-epoxides and meso-diols—substrates that are ideal for enantioselective desymmetrization strategies. This guide details its synthesis, reactivity profile, and application in generating high-value chiral synthons for medicinal chemistry.

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]

Structural Characteristics

The molecule consists of a cis-disubstituted alkene flanked by two benzyl ether moieties. The cis (Z) geometry is thermodynamically less stable than the trans (E) isomer, imparting higher potential energy that drives subsequent functionalizations, particularly in ring-closing and cross-metathesis reactions.[1]

| Property | Specification |

| CAS Number | 68972-96-3 |

| Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| Boiling Point | 146 °C (0.1 mmHg) |

| Density | 1.046 g/mL |

| Geometry | cis (Z) configuration |

| Protecting Group | Benzyl (Bn) - Stable to base, nucleophiles; cleaved by hydrogenolysis or Lewis acids. |

Synthesis Protocol

The industrial and laboratory standard for preparation involves the double alkylation of cis-2-butene-1,4-diol. The retention of cis-geometry is critical; therefore, conditions must avoid thermodynamic equilibration to the trans isomer.

Optimized Protocol:

-

Reagents: cis-2-Butene-1,4-diol (1.0 equiv), Benzyl bromide (2.2 equiv), KOH (powdered, 4.0 equiv), DMSO or DMF (Solvent).

-

Procedure:

-

Suspend powdered KOH in DMSO at 0°C.

-

Add cis-2-butene-1,4-diol dropwise to form the dialkoxide.

-

Add Benzyl bromide slowly to control exotherm.

-

Stir at room temperature for 4–12 hours.

-

Quench: Pour into ice water and extract with Et₂O or EtOAc.

-

Purification: Distillation or flash chromatography (Hexanes/EtOAc) is required to remove trace trans isomer (<5%) and mono-benzylated byproducts.

-

Reactivity & Mechanistic Insights[1]

The "Cis-Effect" in Metathesis

In Ruthenium-catalyzed olefin metathesis (e.g., using Grubbs II or Hoveyda-Grubbs catalysts), cis-1,4-dibenzyloxy-2-butene is significantly more reactive than its trans counterpart.

-

Mechanism: The cis-geometry facilitates the formation of the metallacyclobutane intermediate by minimizing steric clashes with the bulky ligands of the catalyst.

-

Application: It is an excellent "Type I" substrate for Cross-Metathesis (CM), often used to append protected allylic alcohol motifs to terminal olefins.

Stereocontrolled Oxidations

The cis-alkene acts as a template for stereospecific oxidations, yielding meso compounds that are pivotal for asymmetric synthesis.

-

Epoxidation: Reaction with m-CPBA yields the cis-epoxide (a meso compound).[2] This epoxide retains the relative stereochemistry of the starting alkene.[3][2]

-

Dihydroxylation: Syn-dihydroxylation (OsO₄/NMO) yields the meso-diol (2R,3S-1,4-dibenzyloxybutane-2,3-diol).

Desymmetrization Strategies

The primary strategic value of this molecule lies in the desymmetrization of its derivatives. Because the oxidation products are meso (achiral but possessing a plane of symmetry), they can be converted into single enantiomers via chiral catalysis.[4]

-

Pathway: cis-Alkene

meso-Epoxide -

Pathway: cis-Alkene

meso-Diol

Experimental Protocols

Protocol A: Epoxidation to meso-Epoxide

This reaction yields 2,3-anhydro-1,4-dibenzyloxy-erythritol.

-

Setup: Dissolve cis-1,4-dibenzyloxy-2-butene (10 mmol) in CH₂Cl₂ (50 mL).

-

Addition: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise.

-

Reaction: Stir at 0°C to RT for 12 hours. Monitor by TLC.

-

Workup: Quench with sat. Na₂SO₃ (to destroy excess peroxide) followed by sat. NaHCO₃.

-

Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Result: The product is the cis-epoxide (meso), used directly for ring-opening.

Protocol B: Asymmetric Dihydroxylation (SAD) Note

Note: While SAD is typically used to induce chirality from prochiral alkenes, applying AD-mix-α or β to this symmetrical cis-alkene yields the meso-diol. However, this is a high-purity route to the erythro configuration.

-

Reagents: AD-mix-α (1.4 g/mmol of alkene), methanesulfonamide (1 equiv), t-BuOH/H₂O (1:1).

-

Procedure: Stir at 0°C until conversion is complete.

-

Outcome: Formation of the syn-diol with high diastereocontrol.

Visualizations

Figure 1: Synthesis and Reactivity Map

The following diagram illustrates the transformation of the diol into the protected alkene and its subsequent divergence into metathesis and oxidation pathways.

Caption: Figure 1. The central role of cis-1,4-dibenzyloxy-2-butene in accessing meso-intermediates and metathesis products.

Figure 2: Stereochemical Logic of Desymmetrization

This diagram details how the cis-geometry is leveraged to create stereochemical complexity.

Caption: Figure 2. Conversion of the symmetrical cis-alkene into chiral building blocks via meso-epoxide desymmetrization.

References

-

Synthesis and Properties

-

Metathesis Reactivity

-

Desymmetrization Strategies (Contextual)

-

Beilstein J. Org. Chem. Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. (Mechanistic grounding for using meso-epoxides derived from cis-alkenes). Link

-

Holland, J. M., et al. Desymmetrization of a centrosymmetric diepoxide.[6] J. Org.[6][7][8] Chem. 2003.[6][7][8] (Example of desymmetrization logic in total synthesis). Link

-

-

Dihydroxylation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Organocatalyzed enantioselective desymmetrization of aziridines and epoxides [beilstein-journals.org]

- 5. cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Desymmetrization of a centrosymmetric diepoxide: efficient synthesis of a key intermediate in a total synthesis of hemibrevetoxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Strategic Utilization of cis-1,4-Dibenzyloxy-2-butene in Natural Product Synthesis and Advanced Methodology

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary